molecular formula C16H13ClN4O B3127923 (E)-[(4-chlorophenyl)methoxy][(1-phenyl-1H-1,2,3-triazol-4-yl)methylidene]amine CAS No. 338757-48-5

(E)-[(4-chlorophenyl)methoxy][(1-phenyl-1H-1,2,3-triazol-4-yl)methylidene]amine

Cat. No.: B3127923
CAS No.: 338757-48-5
M. Wt: 312.75 g/mol
InChI Key: KFLGLFPUIVOPQS-VCHYOVAHSA-N
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Description

(E)-[(4-chlorophenyl)methoxy][(1-phenyl-1H-1,2,3-triazol-4-yl)methylidene]amine is an organic compound that features a combination of a 4-chlorophenyl group, a methoxy group, and a 1-phenyl-1H-1,2,3-triazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(4-chlorophenyl)methoxy][(1-phenyl-1H-1,2,3-triazol-4-yl)methylidene]amine typically involves the following steps:

    Formation of the 1-phenyl-1H-1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of phenylacetylene and sodium azide in the presence of a copper(I) catalyst.

    Introduction of the 4-chlorophenyl group: This step involves the reaction of the triazole intermediate with 4-chlorobenzyl chloride under basic conditions to form the 4-chlorophenyl-substituted triazole.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-[(4-chlorophenyl)methoxy][(1-phenyl-1H-1,2,3-triazol-4-yl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, where nucleophiles such as halides or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

(E)-[(4-chlorophenyl)methoxy][(1-phenyl-1H-1,2,3-triazol-4-yl)methylidene]amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-[(4-chlorophenyl)methoxy][(1-phenyl-1H-1,2,3-triazol-4-yl)methylidene]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-[(4-chlorophenyl)methoxy][(1-phenyl-1H-1,2,3-triazol-4-yl)methylidene]amine: shares similarities with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-(1-phenyltriazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-14-8-6-13(7-9-14)12-22-18-10-15-11-21(20-19-15)16-4-2-1-3-5-16/h1-11H,12H2/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLGLFPUIVOPQS-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C=NOCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(N=N2)/C=N/OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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